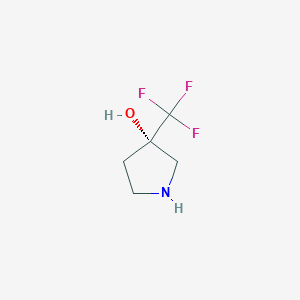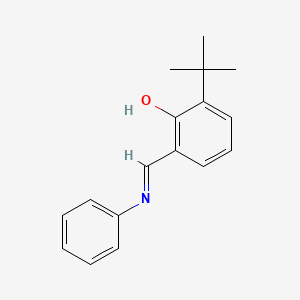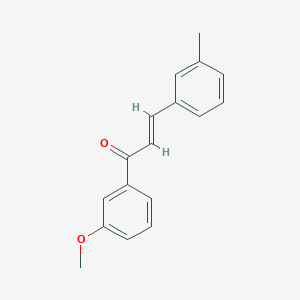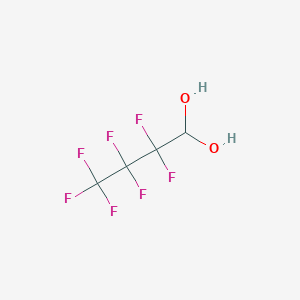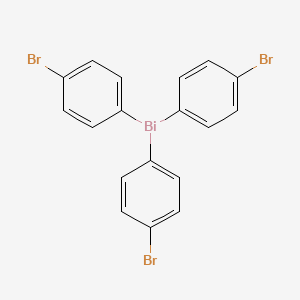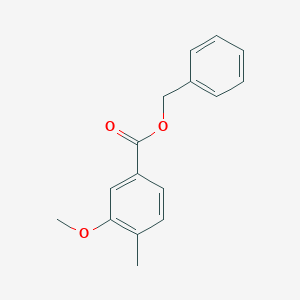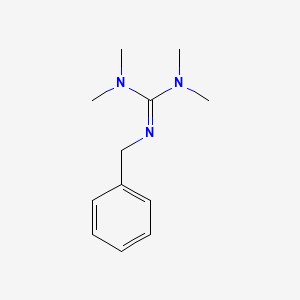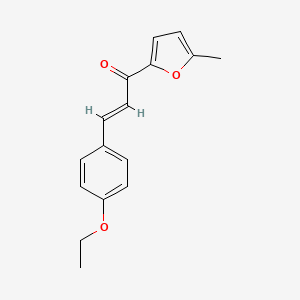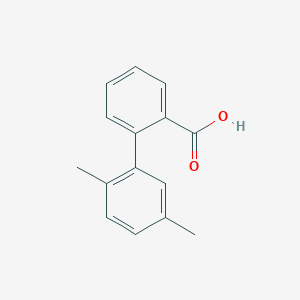
(2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is an organic compound that is widely studied in the scientific community. It is a member of the furan family and is known for its unique properties, including its ability to act as an antioxidant, anti-inflammatory, and anti-tumor agent. This compound is synthesized from a variety of starting materials, and its synthesis method is discussed in In addition, the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are outlined.
科学的研究の応用
(2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has been studied for its potential biological applications. It has been found to possess antioxidant, anti-inflammatory, and anti-tumor properties. Animal studies have demonstrated that this compound is able to reduce inflammation, oxidative stress, and tissue damage. In addition, it has been shown to possess anti-cancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential to treat neurological disorders, such as Parkinson’s disease.
作用機序
The mechanism of action of (2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is still being investigated. However, it is believed that the compound acts as an antioxidant by scavenging reactive oxygen species and inhibiting lipid peroxidation. It is also believed to act as an anti-inflammatory agent by suppressing the production of pro-inflammatory cytokines. In addition, it is thought to possess anti-tumor properties by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
(2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has been found to have a variety of biochemical and physiological effects. Animal studies have demonstrated that this compound is able to reduce inflammation, oxidative stress, and tissue damage. In addition, it has been shown to possess anti-cancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential to treat neurological disorders, such as Parkinson’s disease.
実験室実験の利点と制限
The advantages of using (2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one in laboratory experiments include its low toxicity and its ability to act as an antioxidant, anti-inflammatory, and anti-tumor agent. In addition, it is relatively easy to synthesize and is relatively inexpensive. The main limitation of using this compound in laboratory experiments is that its mechanism of action is still not fully understood.
将来の方向性
The potential future directions for (2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one include further research into its mechanism of action, as well as its potential applications in the treatment of various diseases. In addition, further studies could be conducted to explore the compound’s potential to treat neurological disorders, such as Parkinson’s disease. Finally, further research could be conducted to explore the compound’s potential to act as a drug delivery system.
合成法
The synthesis of (2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is achieved through a series of steps. The first step is to combine ethylphenol and 4-methoxy-2-methyl-5-methylthiophene to form a new compound, 4-ethyl-2-methyl-5-methylthiophene. This compound is then reacted with potassium hydroxide to produce a potassium salt of the compound. This salt is then reacted with 5-methylfuran-2-yl bromide in an aqueous solution, which yields the desired compound.
特性
IUPAC Name |
(E)-3-(4-ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-3-13-5-7-14(8-6-13)9-10-15(17)16-11-4-12(2)18-16/h4-11H,3H2,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRQKJDAMXFIKC-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


